2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(2-fluorophenyl)acetamide

Description

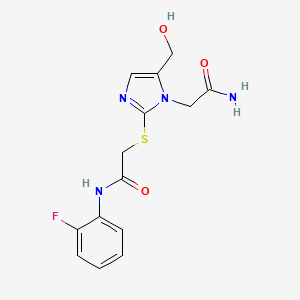

This compound features a central 1H-imidazole ring substituted with a hydroxymethyl group at position 5 and a 2-amino-2-oxoethyl moiety at position 1. A thioether linkage connects the imidazole core to an acetamide group, which is further substituted with a 2-fluorophenyl aromatic ring. The structure integrates multiple functional groups: the hydroxymethyl group enhances hydrophilicity, the thioether linkage contributes to metabolic stability, and the fluorophenyl group modulates electronic properties and bioavailability. Its molecular formula is C₁₆H₁₈FN₅O₃S, with a molecular weight of 379.41 g/mol (calculated).

Properties

IUPAC Name |

2-[2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4O3S/c15-10-3-1-2-4-11(10)18-13(22)8-23-14-17-5-9(7-20)19(14)6-12(16)21/h1-5,20H,6-8H2,(H2,16,21)(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLTYCDSHNWTNSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CSC2=NC=C(N2CC(=O)N)CO)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(2-fluorophenyl)acetamide typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the imidazole derivative with a thiol compound under basic conditions.

Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the thioether-imidazole intermediate.

Final Coupling: The final step involves coupling the intermediate with an acetamide derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxymethyl group in the imidazole ring can undergo oxidation to form a carboxylic acid derivative.

Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine derivative.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Synthesis Pathway

The synthesis typically involves the following steps:

- Formation of the Imidazole Ring : This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

- Introduction of Thioether Linkage : The imidazole derivative is reacted with a thiol compound under basic conditions to introduce the thioether linkage.

- Attachment of Fluorophenyl Group : This is accomplished via nucleophilic aromatic substitution, where a fluorinated benzene derivative reacts with the thioether-imidazole intermediate.

- Final Coupling : The last step involves coupling the intermediate with an acetamide derivative to yield the target compound.

Therapeutic Potential

- Anticancer Activity : Research has indicated that compounds similar to 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(2-fluorophenyl)acetamide exhibit significant anticancer properties. For instance, studies have shown that imidazole derivatives can induce apoptosis in cancer cells by disrupting cellular signaling pathways .

- Antimicrobial Properties : The presence of the imidazole moiety often correlates with antimicrobial activity. Compounds containing similar structures have been evaluated for their effectiveness against a range of bacterial strains .

- Enzyme Inhibition : The compound's ability to interact with metalloenzymes suggests potential applications in designing inhibitors for enzymes involved in various diseases, including cancer and infectious diseases .

Study on Anticancer Activity

A study published in ACS Omega investigated N-Aryl derivatives of imidazoles for their anticancer effects. It was found that modifications to the imidazole structure significantly influenced their cytotoxicity against cancer cell lines . This supports the hypothesis that 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(2-fluorophenyl)acetamide may also possess similar properties.

Enzyme Inhibition Research

Another research article focused on imidazole-based compounds highlighted their role as effective inhibitors of certain metalloenzymes, suggesting that compounds like 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(2-fluorophenyl)acetamide could be further explored for therapeutic applications in enzyme inhibition .

Mechanism of Action

The mechanism of action of 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The thioether linkage and fluorophenyl group may enhance the compound’s binding affinity and specificity towards certain proteins or receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs:

Key Observations:

Core Structure Variations :

- The target compound’s imidazole core is distinct from thiazole (Analog 2) and benzimidazole (Analog 3), which may influence target selectivity. Imidazoles often interact with heme-containing enzymes (e.g., cytochrome P450), while benzimidazoles are associated with tubulin inhibition .

Substituent Effects: The 2-fluorophenyl group in the target compound offers improved metabolic stability and membrane permeability compared to Analog 1’s 4-chlorobenzyl group, as fluorine’s small size and electronegativity reduce steric hindrance and enhance π-π stacking .

Biological Activity :

- Analog 3’s 3-chlorophenyl and hydrazinyl groups are associated with antimicrobial activity, likely via disruption of bacterial cell membranes or enzyme inhibition. The target compound’s hydroxymethyl group may similarly enhance solubility for improved efficacy .

Synthetic Complexity :

- The target compound’s synthesis likely requires multi-step functionalization of the imidazole ring, whereas Analog 2’s thiazole formation involves cyclocondensation, which may limit scalability .

Research Implications

- Structure-Activity Relationship (SAR): The target compound’s amino-oxoethyl and hydroxymethyl groups warrant further investigation for hydrogen-bonding interactions in enzyme binding pockets.

- Pharmacokinetics : Fluorine substitution may confer longer half-life compared to chlorinated analogs, as seen in FDA-approved drugs like ciprofloxacin .

- Future Directions : Comparative studies on antimicrobial potency against Gram-positive/-negative bacteria and cytotoxicity assays are needed to validate hypotheses derived from structural analysis.

Biological Activity

2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(2-fluorophenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure features an imidazole ring, a thioether linkage, and a fluorinated phenylacetamide moiety. Its molecular formula is , with a molecular weight of approximately 352.38 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇FN₄O₃S |

| Molecular Weight | 352.38 g/mol |

| CAS Number | 921846-16-4 |

The biological activity of this compound is thought to be mediated through multiple pathways:

- Enzyme Inhibition : The imidazole ring can interact with various enzymes, potentially inhibiting their activity.

- Receptor Modulation : It may act on specific receptors involved in cellular signaling pathways.

- Cellular Uptake : The compound's structure allows for effective cellular penetration, enhancing its bioavailability.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(2-fluorophenyl)acetamide exhibit significant anticancer properties. For instance, derivatives with imidazole moieties have shown promising results against various cancer cell lines.

Case Study : A derivative demonstrated an IC50 value of 10 µM against the HT-29 colon cancer cell line, indicating potent cytotoxicity .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of this compound. It has been tested against several bacterial strains and has shown effectiveness in inhibiting growth.

Case Study : In vitro studies revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, suggesting significant antibacterial activity .

Structure-Activity Relationship (SAR)

The biological activity of 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(2-fluorophenyl)acetamide can be influenced by modifications to its structure. Key findings include:

- Thioether Linkage : Enhances enzyme binding affinity.

- Fluorinated Phenyl Group : Improves lipophilicity and cellular uptake.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals varying degrees of biological activity:

| Compound Name | IC50 (µM) | MIC (µg/mL) |

|---|---|---|

| 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(2-fluorophenyl)acetamide | 10 | 15 |

| Related Compound A | 25 | 30 |

| Related Compound B | 18 | 20 |

Q & A

Q. Table 1: Reaction Optimization Parameters

| Parameter | Conditions from Literature | Reference |

|---|---|---|

| Catalyst | K₂CO₃, NaOAc | |

| Solvent | Ethanol, glacial acetic acid | |

| Temperature | Reflux (70–100°C) | |

| Yield Improvement | Sequential recrystallization |

Basic: How is structural characterization of this compound performed to confirm purity and identity?

Methodological Answer:

A combination of spectroscopic and analytical techniques is essential:

- NMR Spectroscopy : ¹H and ¹³C NMR verify the imidazole-thioether backbone and fluorophenyl substituents. Key peaks include:

- δ 7.2–8.1 ppm (aromatic protons from 2-fluorophenyl) .

- δ 4.5–5.0 ppm (hydroxymethyl and thioether-CH₂) .

- IR Spectroscopy : Confirm amide C=O (~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .

- Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Advanced: How can structure-activity relationships (SAR) be systematically studied for this compound?

Methodological Answer:

SAR studies require:

- Analog Synthesis : Modify substituents (e.g., replace 2-fluorophenyl with other aryl groups) and assess changes in bioactivity .

- In Vitro Assays : Test against target enzymes (e.g., cyclooxygenase for anti-inflammatory potential) using enzyme inhibition assays .

- Computational Modeling : Compare electrostatic potentials and steric effects of analogs using DFT calculations or molecular docking .

Q. Table 2: Key Modifications for SAR Studies

| Modification Site | Example Substituents | Biological Impact |

|---|---|---|

| Imidazole C-5 | Hydroxymethyl vs. methyl | Solubility, H-bonding |

| Thioether linker | –S– vs. –O– | Metabolic stability |

| 2-Fluorophenyl | Electron-withdrawing groups | Target affinity |

Advanced: What computational strategies are used to predict binding interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., COX-1/2). Key parameters:

- Grid box centered on active sites (e.g., COX-2 PDB: 5KIR).

- Scoring functions evaluate binding energy (< -7.0 kcal/mol suggests strong affinity) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .

Example Finding : Docking studies show the thioether linker forms hydrophobic interactions with COX-2 Val523, while the fluorophenyl group engages in π-π stacking .

Advanced: How can contradictory spectral or biological data be resolved during analysis?

Methodological Answer:

- Cross-Validation : Compare NMR data with computational predictions (e.g., ChemDraw NMR simulations) .

- Batch Reproducibility : Re-synthesize compounds under controlled conditions to rule out procedural variability .

- Meta-Analysis : Review literature for similar compounds (e.g., thiazole-acetamide analogs) to identify consistent trends .

Case Study : Discrepancies in melting points (e.g., 180–185°C vs. 175–178°C) may arise from polymorphic forms, resolved via X-ray crystallography .

Advanced: What in vitro assays are recommended to evaluate its biological activity?

Methodological Answer:

- Antimicrobial Activity : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Fluorometric assays for COX-1/2 or kinases, comparing inhibition to reference drugs (e.g., celecoxib) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.